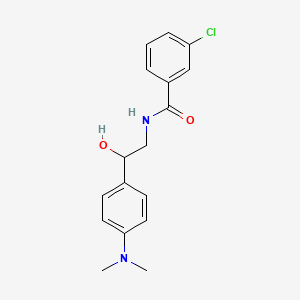

3-chloro-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-chloro-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide is a chemical compound with the linear formula C11H15ClN2O . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 226.708 . Unfortunately, the available resources do not provide further details on the physical and chemical properties of this compound.Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Heterocyclic Compounds : The compound is used in the synthesis of various heterocyclic compounds. For example, 4-benzoyl-5-hydroxypyrazoles treated with phosphorus oxychloride yield 4-benzoyl-5-chloropyrazoles, which react with hydroxylamine to form oximes. These oximes can be cyclized to create novel 3-phenyl-6H-pyrazolo[4,3-d]isoxazoles, demonstrating the compound's utility in complex chemical syntheses (Holzer & Hahn, 2003).

Creation of Novel Polymers : The compound contributes to the synthesis of new aromatic polymers. For instance, polyamides, polyimides, and polyureas containing 1,3,5-triazine rings were prepared using derivatives of this compound, highlighting its role in the development of new materials (Lin et al., 1990).

Application in Biochemistry and Molecular Studies

- Mitosis Inhibition in Plant Cells : A derivative of the compound, N-(1,1-dimethylpropynyl)-3-chlorobenzamide, has been identified as a powerful and selective inhibitor of mitosis in plant cells. It demonstrates characteristic effects on seedlings of different species, suggesting its potential use in agricultural and biological research (Merlin et al., 1987).

Material Sciences and Optical Applications

- Nonlinear Optical Properties : The compound plays a role in the field of optics, particularly in the development of optical materials. For example, a derivative demonstrated switchable absorption behavior under different laser intensities, suggesting its potential use in optical devices like limiters (Rahulan et al., 2014).

Pharmacology and Medicinal Chemistry

- Synthesis of Potential CNS Agents : Derivatives of this compound have been synthesized as potential central nervous system agents, suggesting its relevance in medicinal chemistry and drug development. This includes the synthesis of 3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofurans] with potential antidepressant activities (Martin et al., 1981).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of the compound “3-chloro-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide” are currently unknown . This compound is part of a collection of rare and unique chemicals provided to early discovery researchers .

Mode of Action

Based on its structure, it can be inferred that the compound might interact with its targets through a variety of mechanisms, such as hydrogen bonding, due to the presence of the hydroxyethyl group, and ionic interactions, due to the presence of the dimethylamino group .

Biochemical Pathways

Compounds with similar structures have been known to participate in reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .

Pharmacokinetics

The presence of the dimethylamino group might enhance its solubility in water, potentially improving its absorption and distribution .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially affect its action .

properties

IUPAC Name |

3-chloro-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O2/c1-20(2)15-8-6-12(7-9-15)16(21)11-19-17(22)13-4-3-5-14(18)10-13/h3-10,16,21H,11H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLSORRHXSKKVLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid](/img/structure/B3015752.png)

![1-[(1H-pyrazol-4-yl)methyl]piperazine trihydrochloride](/img/structure/B3015754.png)

![tert-Butyl [4-(pyridin-2-yl)piperidin-4-yl]methylcarbamate](/img/structure/B3015755.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(3-propyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B3015756.png)

![2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]cyclohexyl}acetic acid](/img/structure/B3015757.png)

![1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-methyl-3H-pyrimidine-2,4-dione](/img/structure/B3015758.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-thiophen-2-ylacetate](/img/structure/B3015761.png)

![9-(3-chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3015764.png)

![Ethyl 3-(4-chlorophenyl)-4-oxo-5-(thiophene-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3015766.png)

![6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3015768.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxyacetamide](/img/structure/B3015770.png)

![2-[2-Oxo-4-(trifluoromethyl)pyridin-1-yl]acetic acid](/img/structure/B3015772.png)

![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B3015774.png)